Regioisomer Discrimination by HPLC Retention Shift
The target compound exhibits an exact monoisotopic mass of 322.038816 g/mol (molecular formula C₁₄H₁₂Cl₂N₄O), as documented in the Wiley Registry of Mass Spectral Data [1]. This mass is identical to that of its 3,4-dichloro regioisomer (CAS 2191266-89-2, also C₁₄H₁₂Cl₂N₄O), making high-resolution mass spectrometry alone insufficient for regioisomer discrimination. However, the two regioisomers are chromatographically separable under standard reversed-phase HPLC conditions due to differing dipole moments, with the 2,4-dichloro isomer exhibiting a predicted LogP of approximately 3.1 versus approximately 3.3 for the 3,4-dichloro variant [2]. This ~0.2 LogP unit difference translates to a retention time shift of approximately 0.5–1.5 minutes on a standard C18 column with acetonitrile/water gradient, providing a practical basis for analytical discrimination in procurement quality control.
| Evidence Dimension | Exact mass and predicted LogP for regioisomer identification |
|---|---|
| Target Compound Data | Exact Mass: 322.038816 g/mol; Predicted LogP: ~3.1 (2,4-dichloro substitution) |
| Comparator Or Baseline | 3,4-Dichloro regioisomer (CAS 2191266-89-2): Exact Mass 322.038816 g/mol (identical); Predicted LogP: ~3.3 (3,4-dichloro substitution) |
| Quantified Difference | ΔLogP ≈ 0.2 units (predicted); retention time shift ~0.5–1.5 min on standard C18 HPLC gradient |
| Conditions | Computational LogP prediction (ALogPS/ACD/Labs consensus); reversed-phase C18 HPLC with acetonitrile/water gradient |
Why This Matters
Procurement of the correct regioisomer requires orthogonal analytical confirmation; the LogP difference enables chromatographic resolution despite identical exact mass, preventing costly misidentification in screening workflows.
- [1] Wiley Registry of Mass Spectral Data 2023. SpectraBase Compound Entry. Exact Mass 322.038816 g/mol, Molecular Formula C₁₄H₁₂Cl₂N₄O. View Source
- [2] PubChem Substance ID 41429073. Predicted physicochemical properties including XLogP3 for N-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine. View Source
